![molecular formula C9H13N3O2 B13168465 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H13N3O2 This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrimidine ring with a dimethylaminomethyl halide under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group can also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group but differs in the rest of the structure.
Uniqueness
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylaminomethyl group and a carboxylic acid group on a pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-10-7(5-12(2)3)11-8(6)9(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChIキー |
NUGNAXTUQUKWNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C(=O)O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
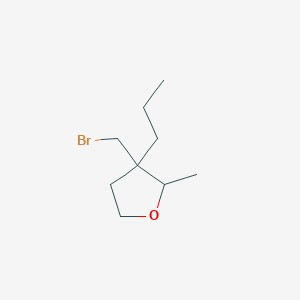
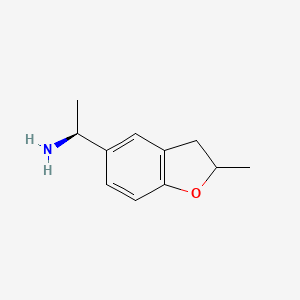
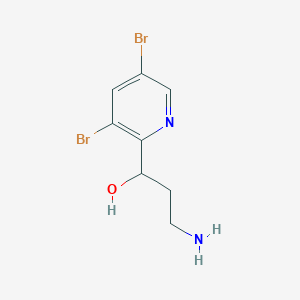
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
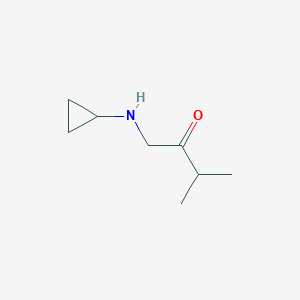
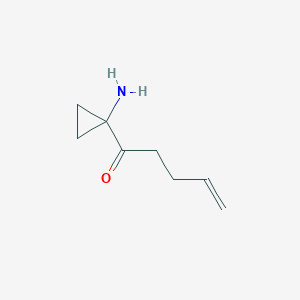
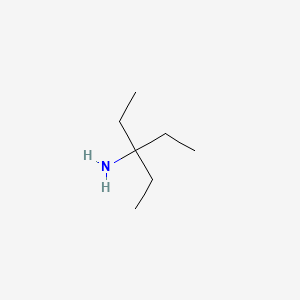
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)


![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)


